Ginsenoside K

Description

ginsenoside C-K has been reported in Panax ginseng and Fusarium sacchari with data available.

Propriétés

IUPAC Name |

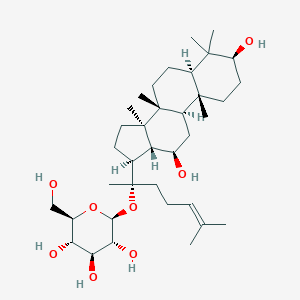

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZARNDLVOMSU-IRFFNABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431770 | |

| Record name | ginsenoside C-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39262-14-1 | |

| Record name | Ginsenoside K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39262-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039262141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ginsenoside C-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39262-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE COMPOUND K | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D4792Q7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginsenoside K: A Deep Dive into its Anticancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ginsenoside K (CK), a key bioactive metabolite of protopanaxadiol ginsenosides found in ginseng, has emerged as a promising candidate in oncology research. Its potent anticancer activities, demonstrated across a spectrum of cancer cell lines, have spurred intensive investigation into its molecular mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on cancer cells, with a focus on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate a deeper understanding of this compound's therapeutic potential.

Data Presentation: Quantitative Insights into this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, providing a comparative overview of its potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Neuroblastoma | SK-N-BE(2) | 5 | [1] |

| SH-SY5Y | 7 | [1] | |

| SK-N-SH | 15 | [1] | |

| Glioblastoma | U87MG | 15 | [2] |

| U373MG | 15 | [2] | |

| Bladder Cancer | T24 | Not specified, but effective | |

| Multiple Myeloma | U266 | Not specified, but effective | |

| Gastric Cancer | BGC823 | Not specified, but effective | |

| SGC7901 | Not specified, but effective | ||

| Breast Cancer | MCF-7 | Not specified, but effective | |

| Colon Cancer | HT-29 | Not specified, but effective | |

| HCT-116 | Not specified, but effective | ||

| Osteosarcoma | MG-63 | Not specified, but effective | |

| U2-OS | Not specified, but effective |

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, involving the modulation of several critical cellular processes. The subsequent sections delve into the primary mechanisms through which CK imparts its therapeutic effects.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with multiple signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and angiogenesis. In many cancers, this pathway is constitutively active. This compound has been demonstrated to inhibit this pathway by reducing the expression and phosphorylation of key components like Akt, mTOR, and their downstream effector p70S6K1. This inhibition leads to a decrease in the expression of proteins involved in cell proliferation and invasion, such as MMP-2 and MMP-9.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. This compound has been found to suppress the MAPK/ERK pathway. For instance, in the context of cancer cell migration, stromal cell-derived factor-1 (SDF-1) binding to its receptor CXCR4 can activate this pathway, leading to increased expression of MMP-2 and MMP-9. CK can inhibit the binding of SDF-1 to CXCR4, thereby blocking the downstream activation of PKC-α and ERK and subsequent cell migration.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been shown to inhibit the NF-κB signaling pathway. For example, in the context of TNF-α-induced metastasis in colon cancer, CK can inhibit NF-κB activation, leading to reduced expression of MMP-9 and decreased metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

CK can increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. Furthermore, CK can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

In the extrinsic pathway, CK can enhance the expression of death receptors like DR5, making cancer cells more sensitive to apoptosis-inducing ligands such as TRAIL. CK can also activate caspase-8, a key initiator caspase in the extrinsic pathway.

References

Unveiling the Therapeutic Potential of Ginsenoside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside K (CK), a rare protopanaxadiol-type ginsenoside, stands out as a key bioactive metabolite derived from the biotransformation of major ginsenosides from Panax ginseng by intestinal microflora.[1][2] Unlike its parent compounds, CK exhibits enhanced bioavailability and superior permeability through cell membranes, positioning it as a compound of significant interest in modern pharmacology.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound, complete with detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Pharmacological Properties of this compound

This compound has demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, metabolic regulatory, and anti-aging effects. These diverse biological functions are attributed to its ability to modulate a variety of cellular signaling pathways.

Anti-Cancer Activity

This compound exerts potent anti-tumor effects across various cancer cell lines by inducing apoptosis, inhibiting cell proliferation and invasion, and suppressing angiogenesis.[1][3]

Quantitative Data on Anti-Cancer Effects of this compound

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Neuroblastoma | SK-N-MC | IC50 | 33.06 µM | |

| Colon Cancer | HCT-116 | IC50 | Not Specified | |

| Esophageal Cancer | Eca109 | Apoptosis Rate | Increased | |

| Renal Cell Carcinoma | Caki-1, 768-O | Apoptosis | Induced |

Signaling Pathways in Anti-Cancer Activity

This compound's anti-cancer mechanisms are multifaceted, involving the modulation of several key signaling pathways:

-

PI3K/Akt/mTOR Pathway: CK inhibits this pathway, which is crucial for cell growth, proliferation, and survival. By blocking the phosphorylation of Akt and mTOR, CK reduces the expression of proteins like MMP-2 and MMP-9, thereby inhibiting cancer cell proliferation and invasion.

-

MAPK Pathway: CK can induce apoptosis in some cancer cells through the activation of the p38 MAPK pathway, often mediated by an increase in reactive oxygen species (ROS).

-

NF-κB Pathway: CK has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby contributing to its anti-cancer effects.

-

AMPK/mTOR and JNK Pathways: In non-small cell lung cancer, CK induces apoptosis and autophagy through the activation of these pathways.

Experimental Workflow for Assessing Anti-Cancer Activity

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.

Quantitative Data on Anti-Inflammatory Effects of this compound

| Cell Line | Stimulant | Mediator | Effect of CK | Reference |

| RAW 264.7 | LPS | NO | Inhibition | |

| RAW 264.7 | LPS | TNF-α | Inhibition | |

| RAW 264.7 | LPS | IL-1β | Inhibition | |

| RAW 264.7 | LPS | IL-6 | Inhibition |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory actions of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, CK suppresses the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB. It also inhibits the phosphorylation of p38 MAPK.

Signaling Pathway of this compound in Anti-Inflammation

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. It can protect neuronal cells from oxidative stress-induced damage and improve cognitive function.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory activities within the central nervous system. It can reduce the production of reactive oxygen species (ROS) in neuronal cells and suppress the activation of microglia, which are key inflammatory cells in the brain. CK has been shown to alleviate Aβ-induced neuronal damage by inhibiting apoptosis and regulating the Nrf2/Keap1 signaling pathway.

Neuroprotective Mechanism of this compound

Metabolic Regulation

This compound plays a role in regulating glucose and lipid metabolism, indicating its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes and obesity.

Quantitative Data on Metabolic Effects of this compound

| Model | Treatment | Parameter | Result | Reference |

| db/db mice | 30 mg/kg/day for 4 weeks | Blood Glucose | Decreased | |

| Obese mice | 20 mg/kg/day | Body Weight | Reduced | |

| 3T3-L1 adipocytes | 0.001-0.1 µM | Glucose Uptake | Increased |

Signaling Pathways in Metabolic Regulation

This compound enhances glucose uptake in adipocytes and muscle cells, at least in part, through the activation of the AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) signaling pathways. In obesity models, CK has been shown to activate lipophagy and lipid metabolism by targeting the glucocorticoid receptor.

This compound in Glucose Uptake

Anti-Aging Effects on Skin

This compound has shown promise in combating skin aging by protecting against UV-induced damage, improving skin hydration, and promoting collagen synthesis.

Signaling Pathways in Skin Anti-Aging

CK's anti-aging effects on the skin are mediated by its ability to inhibit the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme responsible for collagen degradation, in response to UV radiation. It also promotes the synthesis of type I procollagen in human dermal fibroblasts. Furthermore, CK can enhance skin hydration by increasing the expression of filaggrin and hyaluronic acid synthases.

Detailed Experimental Protocols

Anti-Cancer: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells by this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, SK-N-BE(2))

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and collect them in microcentrifuge tubes.

-

Wash the cells once with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Anti-Inflammatory: Measurement of Nitric Oxide (NO) and Cytokines

Objective: To assess the inhibitory effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent System for NO measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-3 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours.

-

For NO Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite standard curve.

-

-

For Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's protocols.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on standard curves.

-

Neuroprotection: Reactive Oxygen Species (ROS) Detection

Objective: To measure the effect of this compound on intracellular ROS levels in neuronal cells under oxidative stress.

Materials:

-

Neuronal cell line (e.g., HT22, SH-SY5Y)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Oxidative stress inducer (e.g., H2O2, Aβ peptide)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed neuronal cells in appropriate culture vessels (e.g., 96-well plates for plate reader, glass-bottom dishes for microscopy).

-

Pre-treat the cells with this compound for a specified time.

-

Induce oxidative stress by adding the chosen inducer (e.g., 400 µM H2O2 for HT22 cells).

-

Wash the cells with serum-free medium.

-

Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~525 nm), or flow cytometer.

Metabolic Regulation: Glucose Uptake Assay

Objective: To determine the effect of this compound on glucose uptake in adipocytes.

Materials:

-

3T3-L1 adipocytes (fully differentiated)

-

Serum-free DMEM with 0.2% BSA

-

This compound

-

[14C] 2-deoxy-D-glucose (2-DG)

-

Insulin (positive control)

-

Scintillation counter

Procedure:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Incubate the differentiated adipocytes in serum-free DMEM with 0.2% BSA for 2 hours.

-

Treat the cells with various concentrations of this compound or insulin for the desired time.

-

Add [14C] 2-DG to the cells and incubate for a short period (e.g., 10 minutes).

-

Wash the cells rapidly with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the radioactivity of the cell lysates using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysates.

Skin Anti-Aging: MMP-1 Expression and Collagen Synthesis

Objective: To evaluate the effect of this compound on MMP-1 expression and collagen synthesis in human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Complete cell culture medium

-

This compound

-

UVB irradiation source

-

ELISA kits for MMP-1 and Pro-Collagen Type I C-Peptide (PIP)

-

qRT-PCR reagents for MMP-1 and COL1A1 gene expression analysis

Procedure:

-

MMP-1 Inhibition:

-

Culture HDFs to near confluency.

-

Treat the cells with this compound for 24 hours.

-

Expose the cells to UVB irradiation (or treat with TNF-α to induce MMP-1).

-

Incubate for another 24-48 hours.

-

Collect the culture supernatant and measure the amount of secreted MMP-1 using an ELISA kit.

-

Alternatively, extract total RNA and perform qRT-PCR to measure MMP-1 mRNA levels.

-

-

Collagen Synthesis:

-

Culture HDFs and treat with various concentrations of this compound for 48-72 hours.

-

Collect the culture supernatant.

-

Measure the amount of secreted PIP using an ELISA kit, which is an indicator of new collagen synthesis.

-

Pharmacokinetics in Rodents

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

-

Sprague-Dawley rats

-

This compound formulation for oral gavage

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer a single oral dose of this compound (e.g., 22.5 mg/kg) via gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2.5, 3, 3.5, 4, 5, 6, 7, 9.5, and 11 hours post-dose).

-

Immediately centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

This compound is a promising natural compound with a wide array of pharmacological properties that are relevant to the treatment of cancer, inflammation, neurodegenerative diseases, metabolic disorders, and skin aging. Its favorable pharmacokinetic profile compared to other ginsenosides makes it a particularly attractive candidate for drug development. The detailed methodologies and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this remarkable molecule. Further clinical investigations are warranted to translate the extensive preclinical findings into tangible therapeutic applications for human health.

References

Biotransformation of ginsenosides to Compound K in the gut

An In-depth Technical Guide to the Biotransformation of Ginsenosides to Compound K in the Gut

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginseng, the root of Panax ginseng, has been a cornerstone of traditional medicine for centuries, with its therapeutic effects largely attributed to a class of saponins known as ginsenosides. However, the major ginsenosides found in raw ginseng, such as the protopanaxadiol (PPD)-type ginsenosides Rb1, Rb2, and Rc, exhibit low oral bioavailability due to their hydrophilicity and large molecular size.[1][2] The true therapeutic potential of these compounds is unlocked through biotransformation within the human gastrointestinal tract.

Compound K (20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol), often abbreviated as CK, is a key intestinal metabolite of PPD-type ginsenosides.[3][4] Unlike its parent compounds, CK is not naturally present in ginseng but is formed exclusively through the deglycosylation of major ginsenosides by the enzymatic action of gut microbiota.[3] This biotransformation is critical, as CK is significantly more soluble and readily absorbed into the bloodstream, leading to enhanced systemic exposure and superior pharmacological activity. Documented health benefits of CK include anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and hepatoprotective effects, making it a molecule of significant interest for drug development.

This technical guide provides a comprehensive overview of the biotransformation of ginsenosides to Compound K, detailing the metabolic pathways, the microorganisms and enzymes involved, pharmacokinetic profiles, and relevant experimental protocols.

Biotransformation Pathways of PPD-Type Ginsenosides to Compound K

The conversion of major PPD-type ginsenosides into Compound K is a multi-step enzymatic process involving the sequential cleavage of sugar moieties attached to the C3 and C20 positions of the dammarane skeleton. The primary pathways for ginsenosides Rb1, Rb2, and Rc are initiated by the hydrolysis of the outer glucose at the C20 position.

-

Ginsenoside Rb1 is first hydrolyzed to Ginsenoside Rd by the removal of a glucose molecule at C20, which is then further deglycosylated at C3 to yield Ginsenoside F2. The final step is the removal of the inner glucose at C3 to form Compound K.

-

Ginsenoside Rb2 conversion involves the removal of an arabinopyranose at C20 to form Compound Y, which is then converted to Compound K. An alternative pathway involves conversion to Ginsenoside Rd.

-

Ginsenoside Rc is transformed by losing its C20 arabinofuranose moiety to become Compound Mc, which is subsequently converted to Compound K. It can also be converted via Ginsenoside Rd.

These pathways highlight a convergent metabolic cascade where multiple, abundant ginsenosides are channeled into a single, highly bioactive metabolite.

Caption: Major biotransformation pathways of PPD-type ginsenosides to Compound K.

Key Gut Microbiota and Enzymes

The biotransformation of ginsenosides is mediated by a consortium of gut bacteria that produce specific glycoside hydrolases. The ability to metabolize ginsenosides varies significantly among individuals, depending on the composition of their gut microbiota. Certain bacterial genera are known to be particularly efficient converters.

| Bacterial Genus/Species | Key Enzyme(s) | Substrate(s) | Reference(s) |

| Bifidobacterium spp. | β-glucosidase | Rb1, Rd, F2 | |

| Lactobacillus spp. | β-glucosidase | Rb1, Rb2 | |

| Eubacterium sp. A-44 | β-D-glucosidase | Rb1, Rd | |

| Aspergillus niger | Extracellular β-glucosidase, β-xylosidase | Rb1, Rb2, Rc | |

| Sulfolobus solfataricus | Thermostable β-glycosidase | Rb1, Rd, F2 | |

| Caldicellulosiruptor saccharolyticus | α-L-arabinofuranosidase, β-galactosidase | Rc, Rb2 | |

| Terrabacter ginsenosidimutans | β-glucosidase | Rb1 |

Table 1: Microorganisms and enzymes involved in Compound K production.

Pharmacokinetics of Compound K

The pharmacokinetic profile of Compound K differs substantially from its parent ginsenosides, underscoring the importance of microbial metabolism for its systemic effects. Studies in both humans and rats consistently demonstrate that direct administration of CK or fermented ginseng (rich in CK) leads to faster and greater absorption compared to the administration of standard ginseng extracts.

| Parameter | Ginsenoside Rb1 (from Red Ginseng) | Compound K (from Red Ginseng) | Compound K (from Fermented Ginseng) | Reference(s) |

| Tmax (h) | ~4-6 | 12.20 ± 1.81 | 3.0 (median) | |

| Cmax (ng/mL) | 3.94 ± 1.97 | 8.35 ± 3.19 | 118.3-fold higher than from Red Ginseng | |

| AUC (ng·h/mL) | Not always reported | Significantly correlated with Rd | 135.1-fold higher than from Red Ginseng | |

| Bioavailability | Very low | Low, but higher than Rb1 | Significantly enhanced |

Table 2: Comparative pharmacokinetic parameters in human subjects. The delayed Tmax for CK after red ginseng administration reflects the time required for intestinal bacteria to perform the biotransformation.

Experimental Protocols

In Vitro Anaerobic Fermentation of Ginsenosides

This protocol provides a framework for assessing the biotransformation of ginsenosides by human gut microbiota in vitro.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors. Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber. Homogenize and filter through sterile gauze to remove large particulates.

-

Incubation Setup: In the anaerobic chamber, add the fecal slurry to a fermentation medium (e.g., Gifu anaerobic medium) containing the ginsenoside substrate (e.g., Ginsenoside Rb1 at a final concentration of 100 µM).

-

Anaerobic Incubation: Maintain the cultures at 37°C under strict anaerobic conditions, for example, by fluxing with nitrogen gas.

-

Time-Course Sampling: Collect aliquots from the fermentation culture at various time points (e.g., 0, 8, 16, 24, 48 hours).

-

Sample Processing: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold methanol or acetonitrile. Centrifuge to pellet bacteria and debris.

-

Analysis: Analyze the supernatant for the concentrations of the parent ginsenoside and its metabolites (e.g., Rd, F2, CK) using UPLC-Q-TOF/MS.

Caption: Workflow for in vitro fermentation of ginsenosides with gut microbiota.

Quantification by UPLC-Q-TOF/MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful technique for the sensitive and reliable profiling and quantification of ginsenosides and their metabolites.

| Parameter | Typical Conditions | Reference(s) |

| Chromatography System | UPLC System (e.g., Waters ACQUITY) | |

| Column | C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) | |

| Mobile Phase A | Water with 0.1% formic acid | |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | |

| Elution | Gradient elution | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | |

| Acquisition Mode | Full mass scan (for profiling) and data-dependent MS/MS (for identification) | |

| Quantification | Based on standard curves of reference compounds |

Table 3: Key parameters for UPLC-Q-TOF/MS analysis of ginsenosides.

Signaling Pathways Modulated by Compound K

The enhanced bioavailability of Compound K allows it to exert systemic effects by modulating various intracellular signaling pathways. This activity is central to its diverse pharmacological properties.

-

MEK/ERK1/2 and PI3K/AKT Pathways: In Schwann cells, Compound K has been shown to promote cell proliferation, migration, and differentiation, which are critical for nerve regeneration. It achieves this by activating the MEK/ERK1/2 and PI3K/AKT signaling cascades.

-

MAPK Signaling: Compound K can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinases (JNK) and p38 MAPK, which are involved in cellular responses to stress, inflammation, and apoptosis.

-

Thermogenesis and Mitochondrial Biogenesis: In adipose tissue, CK can promote the "browning" of white fat by upregulating key thermogenic markers through the UCP1-SIRT3-PGC1α signaling pathway, suggesting a role in metabolic regulation.

Caption: Compound K activates PI3K/AKT and MEK/ERK pathways in Schwann cells.

Conclusion and Future Perspectives

The biotransformation of major ginsenosides into the highly absorbable and bioactive Compound K by gut microbiota is a pivotal process that dictates the therapeutic efficacy of ginseng. Understanding the intricate interplay between specific ginsenosides and intestinal bacteria is essential for the development of next-generation ginseng-based therapeutics and functional foods.

Future research should focus on:

-

Personalized Medicine: Characterizing individual variations in gut microbiota to predict and potentially enhance the conversion of ginsenosides to Compound K.

-

Probiotic and Prebiotic Strategies: Developing formulations that include specific probiotic strains or prebiotics to optimize the in-situ production of Compound K.

-

Novel Delivery Systems: Designing delivery systems that protect ginsenosides from degradation in the upper GI tract and ensure their delivery to the lower intestine where microbial conversion is most active.

-

Clinical Validation: Conducting robust clinical trials to further validate the therapeutic benefits of Compound K in various disease models.

By leveraging a deeper understanding of this microbial biotransformation, the scientific community can harness the full potential of ginseng for human health.

References

- 1. Frontiers | The interaction between ginseng and gut microbiota [frontiersin.org]

- 2. The interaction between ginseng and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of ginsenoside Rb1 and its metabolite compound K after oral administration of Korean Red Ginseng extract - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside K: A Comprehensive Technical Guide on its Discovery, Chemical Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside K, a key metabolite of protopanaxadiol-type ginsenosides, has emerged as a molecule of significant interest in the scientific and pharmaceutical communities. Unlike its parent compounds found abundantly in raw ginseng, this compound is not naturally present in the plant but is rather a product of biotransformation by intestinal microflora or enzymatic processes. First identified in 1972, its unique chemical structure confers enhanced bioavailability and potent pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and anti-aging effects. This technical guide provides an in-depth exploration of the discovery and chemical characteristics of this compound. It further details the metabolic pathways leading to its formation and elucidates the key signaling pathways it modulates to exert its diverse biological effects. Detailed experimental protocols for its preparation and analysis are also presented, alongside a compilation of relevant quantitative data to support further research and development.

Discovery and Chemical Structure

This compound, also referred to as Compound K (CK), was first discovered and identified in 1972.[1] It is a minor ginsenoside belonging to the protopanaxadiol (PPD) group of tetracyclic triterpenoid saponins.[2][3] Its molecular formula is C₃₆H₆₂O₈, and it has a molecular weight of 622.86 g/mol .[2]

The chemical structure of this compound is 20-O-β-(D-glucopyranosyl)-20(S)-protopanaxadiol.[1] This structure consists of a dammarane-type aglycone, which is a tetracyclic triterpenoid core, with a single glucose molecule attached at the C-20 position. The specific stereochemistry at the C-20 position is (S). The presence of only one sugar moiety significantly increases its absorption in the gastrointestinal tract compared to the larger, more complex parent ginsenosides like Rb1, Rb2, and Rc, which have multiple sugar residues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂O₈ | |

| Molecular Weight | 622.86 g/mol | |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Synonyms | Compound K, CK, IH-901, M1 |

Metabolic Pathways of this compound Formation

This compound is not found in natural ginseng but is produced through the biotransformation of major PPD-type ginsenosides. This conversion is primarily carried out by intestinal bacteria, although it can also be achieved through enzymatic and microbial fermentation methods. The most common precursor for this compound is Ginsenoside Rb1, which is abundant in ginseng extracts.

The metabolic conversion of Ginsenoside Rb1 to this compound is a stepwise deglycosylation process. The pathway involves the sequential removal of sugar moieties from the parent ginsenoside by specific glycosidases. Several pathways have been identified, with the most common being:

-

Rb1 → Rd → F2 → Compound K

-

Rb1 → Gypenoside XVII → Gypenoside LXXV → Compound K

-

Rb2 → Compound Y → Compound K

-

Rc → Gypenoside XVII → Gypenoside LXXV → Compound K

The enzymes responsible for these transformations are typically β-glucosidases, which are produced by various intestinal microorganisms such as Bifidobacterium, Bacteroides, and Eubacterium.

Experimental Protocols

Enzymatic Biotransformation of Ginsenoside Rb1 to this compound

This protocol describes a common method for the enzymatic conversion of Ginsenoside Rb1 to this compound using a recombinant β-glucosidase.

Materials:

-

Ginsenoside Rb1 (Sigma-Aldrich or equivalent)

-

Recombinant β-glucosidase (e.g., from Microbacterium esteraromaticum)

-

Sodium phosphate buffer (20 mM, pH 7.0)

-

Ethyl acetate

-

Methanol

-

Water (HPLC grade)

-

Thin-layer chromatography (TLC) plates (Silica gel 60 F254)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Enzyme Reaction:

-

Dissolve Ginsenoside Rb1 in 20 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1.0 mg/mL.

-

Add the recombinant β-glucosidase to the solution to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 40°C with gentle agitation for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

-

Collect the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen.

-

-

Analysis:

-

Dissolve the dried residue in methanol for analysis.

-

TLC Analysis: Spot the dissolved sample onto a TLC plate and develop it using a chloroform:methanol:water (65:35:10, v/v/v, lower phase) solvent system. Visualize the spots by spraying with 10% (v/v) H₂SO₄ in ethanol followed by heating.

-

HPLC Analysis: Analyze the sample using a C18 column with a mobile phase of acetonitrile and water gradient. Monitor the elution profile at 203 nm.

-

Table 2: Quantitative Data from a Typical Biotransformation Experiment

| Parameter | Value |

| Initial Ginsenoside Rb1 Concentration | 1.0 mg/mL |

| Final this compound Concentration | 0.46 mg/mL |

| Molar Conversion Yield | 77% |

| Reaction Time | 60 minutes |

| Enzyme | Recombinant β-glucosidase from Microbacterium esteraromaticum |

| Temperature | 40°C |

| pH | 7.0 |

General Workflow for Isolation and Characterization

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating a variety of intracellular signaling pathways.

Anti-Cancer Effects

This compound has been shown to inhibit the growth and metastasis of various cancer cells. Its anti-cancer mechanisms involve the regulation of several key signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation, survival, and angiogenesis.

-

MAPK Pathway: It can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: this compound can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory signaling cascades in immune cells like macrophages.

-

AKT1 Signaling: It specifically targets and downregulates the phosphorylation of AKT1, a key mediator in inflammatory responses.

-

NF-κB and MAPK Pathways: Similar to its anti-cancer effects, this compound inhibits the NF-κB and MAPK signaling pathways to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Neuroprotective, Anti-Diabetic, and Anti-Aging Effects

This compound's therapeutic potential extends to neurodegenerative diseases, diabetes, and skin aging, where it modulates a range of signaling pathways:

-

Neuroprotection: It can activate the BDNF/TrkB signaling pathway, promoting neuronal survival and neurogenesis. It also protects against neuronal damage by reducing oxidative stress and inflammation.

-

Anti-Diabetic Effects: this compound can improve insulin sensitivity and glucose metabolism by modulating pathways such as AMPK and PI3K/Akt. It has also been shown to inhibit the NLRP3 inflammasome and NF-κB/p38 signaling pathway in diabetic nephropathy.

-

Anti-Aging Effects: In the context of skin aging, this compound can inhibit the expression of matrix metalloproteinases (MMPs) and increase the synthesis of type I collagen, thereby reducing wrinkle formation. It also activates antioxidant pathways to protect against UV-induced damage.

Conclusion

This compound stands out as a highly promising bioactive compound derived from the metabolic transformation of major ginsenosides. Its unique chemical structure facilitates enhanced bioavailability, allowing it to exert potent and diverse pharmacological effects. The elucidation of its metabolic and signaling pathways has provided a solid foundation for understanding its mechanisms of action in various disease models. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for a wide range of applications, from oncology and inflammatory diseases to neuroprotection and anti-aging. Continued investigation into its clinical efficacy and safety is warranted to fully realize its therapeutic potential.

References

- 1. Inhibitory Effects of Ginsenoside Compound K on Lipopolysaccharide-Stimulated Inflammatory Responses in Macrophages by Regulating Sirtuin 1 and Histone Deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Compound K Ameliorates Development of Diabetic Kidney Disease through Inhibiting TLR4 Activation Induced by Microbially Produced Imidazole Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulatory role of Korean ginseng in skin cells - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies on Ginsenoside K's anti-inflammatory effects

An In-Depth Technical Guide to the Anti-inflammatory Effects of Ginsenoside K in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CK), a key intestinal metabolite of protopanaxadiol-type ginsenosides from Panax ginseng, has garnered significant scientific interest for its diverse pharmacological activities.[1] Unlike its parent compounds, which are often poorly absorbed, CK exhibits enhanced bioavailability, making it a promising candidate for therapeutic development.[1] Extensive in vitro research has demonstrated that CK possesses potent anti-inflammatory properties, positioning it as a subject of investigation for a variety of inflammatory diseases.[2] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that are central to the inflammatory response.

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound. It summarizes quantitative data from key studies, details common experimental protocols, and visualizes the molecular pathways through which CK exerts its effects.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound modulates the inflammatory response primarily by targeting critical intracellular signaling cascades. In vitro studies have consistently shown that CK can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These effects are achieved through the inhibition of pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene regulation. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB p65/p50 dimer to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit this cascade, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of its target genes.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which, similar to NF-κB, drives the expression of inflammatory genes. Studies have revealed that this compound can dose-dependently inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages, thereby attenuating the downstream inflammatory cascade.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 cleavage. Its dysregulation is implicated in numerous inflammatory conditions. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. This is a critical mechanism, particularly in diseases like osteoarthritis, where CK has been observed to suppress NLRP3 inflammasome activation and subsequent pyroptosis in chondrocytes. The inhibition prevents the assembly of the complex, the activation of caspase-1, and the release of mature IL-1β.

Quantitative Data on Anti-inflammatory Efficacy

The following table summarizes the quantitative effects of this compound on various inflammatory markers from several key in vitro studies.

| Cell Line | Inflammatory Stimulus | This compound Conc. | Target Marker | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 - 50 µg/mL | NO, TNF-α, IL-1β, IL-6 | Dose-dependent reduction in all markers. | |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 20 µM | IL-1β, IL-6, TNF-α (mRNA) | Abolished the LPS-induced increase in mRNA levels. | |

| Primary Mouse Chondrocytes | TNF-α (20 ng/mL) | Dose-dependent | IL-6, MMP13, ADAMTS5 | Reversed the TNF-α-induced increase. | |

| Primary Mouse Chondrocytes | TNF-α (20 ng/mL) | Dose-dependent | NLRP3, Cleaved Caspase-1 | Suppressed the increase of inflammasome-related proteins. | |

| Rat Peritoneal Macrophages | N/A (basal activity) | 10⁻⁹ - 10⁻⁵ M | COX-2 Expression | Decreased COX-2 protein expression. |

Detailed Experimental Protocols

Reproducibility is fundamental to scientific research. This section outlines a generalized protocol for assessing the anti-inflammatory effects of this compound in vitro, based on methodologies reported in the literature.

Typical Experimental Workflow

Cell Culture and Seeding

-

Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used due to their robust response to inflammatory stimuli like LPS. For disease-specific models, primary cells like mouse chondrocytes are employed.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Cells are seeded into multi-well plates (e.g., 24- or 96-well plates) at a density that allows them to reach approximately 80-90% confluency at the time of the experiment.

This compound Treatment

-

Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid cytotoxicity.

-

Pre-treatment: To assess the preventative effects, cells are often pre-treated with various concentrations of this compound for a period of 1 to 3 hours before the addition of the inflammatory stimulus.

Induction of Inflammation

-

Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is typically used at concentrations ranging from 100 ng/mL to 1 µg/mL.

-

Incubation: Following the addition of the stimulus, cells are incubated for a period of 16 to 24 hours to allow for the production and secretion of inflammatory mediators.

Measurement of Inflammatory Markers

-

Cell Viability: A cell viability assay (e.g., MTT or CCK-8) is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Quantification: Levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The mRNA expression levels of inflammatory genes are determined by extracting total RNA from the cells, followed by reverse transcription and quantitative real-time PCR (qPCR).

-

Protein Expression and Signaling: The expression and phosphorylation status of key signaling proteins (e.g., p-p38, p-IκBα, NLRP3, Caspase-1) are analyzed in cell lysates using Western blotting.

Conclusion

In vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to concurrently inhibit multiple, critical inflammatory pathways—including NF-κB, MAPKs, and the NLRP3 inflammasome—underscores its robust mechanism of action. The quantitative data and standardized protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. These findings justify further investigation into this compound as a potential therapeutic agent for the management of a wide range of inflammatory disorders. Future preclinical and clinical studies are warranted to translate these promising in vitro results into tangible clinical applications.

References

A Technical Guide to the Neuroprotective Properties of Ginsenoside K

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenoside K (also known as Compound K, CK) is an active intestinal metabolite of protopanaxadiol-type ginsenosides, such as Rb1, Rb2, and Rc, derived from the traditional medicinal herb Panax ginseng.[1][2] Unlike its parent compounds, this compound exhibits superior bioavailability, allowing it to exert significant pharmacological effects.[3] Emerging evidence strongly indicates that this compound possesses potent neuroprotective properties, making it a promising candidate for the development of novel therapeutics against a spectrum of neurodegenerative diseases and ischemic brain injury.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its neuroprotective actions, summarizes key quantitative data from preclinical studies, and details the experimental protocols used to evaluate its efficacy.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, simultaneously modulating pathways involved in inflammation, oxidative stress, apoptosis, amyloid-beta pathology, and neurogenesis.

Anti-Inflammatory and Anti-Oxidant Effects

A primary mechanism of this compound is the suppression of neuroinflammation, largely driven by the activation of microglia. It effectively reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

-

NF-κB Signaling: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory targets like TNF-α, IL-1β, and COX-2.

-

Nrf2/Keap1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).

Caption: this compound inhibits NF-κB and activates Nrf2 pathways.

Modulation of Amyloid-β (Aβ) Pathology

In models of Alzheimer's disease, this compound directly targets the production and aggregation of amyloid-β peptides.

-

It has been shown to interact with Aβ42, reducing its aggregation.

-

It modulates the amyloid precursor protein (APP) processing pathway by decreasing the levels of β-secretase (BACE1) and γ-secretase, the enzymes responsible for generating neurotoxic Aβ.

-

Simultaneously, it increases the expression of insulin-degrading enzyme (IDE), which is involved in Aβ clearance.

Caption: this compound inhibits Aβ production and aggregation.

Promotion of Neurogenesis and Neuronal Survival

This compound has demonstrated the ability to promote the generation of new neurons, particularly in the hippocampus, a brain region critical for memory. This effect is significant for its potential to counteract age-related cognitive decline.

-

BDNF/TrkB Signaling: It enhances the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), leading to the phosphorylation and activation of downstream pro-survival and pro-proliferation pathways, including PI3K/Akt and ERK1/2. This cascade ultimately promotes the proliferation, survival, and differentiation of new neurons.

References

- 1. Ginsenoside compound K reduces neuronal damage and improves neuronal synaptic dysfunction by targeting Aβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compound K derived from ginseng: neuroprotection and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Ginsenoside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside K, also known as Compound K (CK), is a key intestinal metabolite of protopanaxadiol (PPD)-type ginsenosides found in Panax ginseng. Unlike its parent compounds (e.g., ginsenosides Rb1, Rb2, and Rc), this compound exhibits significantly higher bioavailability and is considered to be one of the primary active forms of ginseng in the body. Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects, have made it a subject of intense research. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Metabolic Pathway of this compound

This compound is not naturally abundant in raw ginseng but is formed through the deglycosylation of major PPD-type ginsenosides by intestinal microflora. The metabolic cascade typically involves the sequential cleavage of glucose moieties from the parent ginsenoside.

The Anti-aging Effects of Ginsenoside K: A Technical Guide to Preclinical Evidence

Executive Summary: Ginseng has been a cornerstone of traditional medicine for centuries, valued for its wide-ranging health benefits.[1][2] Modern research has identified ginsenosides as its primary bioactive constituents. Among these, Ginsenoside K (CK), a rare ginsenoside produced through the metabolism of major protopanaxadiol-type saponins by intestinal microflora, has garnered significant attention.[3][4] Due to its smaller molecular weight and higher lipid solubility, CK exhibits superior bioavailability compared to its parent compounds, making it a highly promising agent in therapeutic and cosmetic applications.[1] Preclinical studies have robustly demonstrated CK's potent anti-aging properties, which are attributed to a multi-faceted mechanism of action. This includes the potentiation of the body's endogenous antioxidant systems, protection of the dermal extracellular matrix from degradation, modulation of key longevity-associated signaling pathways, and suppression of cellular senescence and inflammation. This technical guide provides an in-depth review of the preclinical evidence supporting the anti-aging effects of this compound, detailing the experimental protocols used, summarizing quantitative data, and visualizing the key molecular pathways involved.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a fundamental driver of the aging process. This compound has been shown to exert significant protective effects against oxidative stress-induced cellular damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Upon activation by CK, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). This action effectively reduces intracellular ROS levels, mitigates lipid peroxidation, and prevents downstream cellular damage and apoptosis.

Data Presentation: Effects of this compound on Oxidative Stress Markers

| Model System | Stressor | CK Concentration | Outcome | Quantitative Effect | Reference |

| ARPE-19 Cells | H₂O₂ | 1-20 µM | Increased Cell Viability | Attenuated H₂O₂-induced cytotoxicity | |

| ARPE-19 Cells | H₂O₂ | 20 µM | Reduced ROS Generation | Significantly decreased ROS levels | |

| ARPE-19 Cells | H₂O₂ | 20 µM | Upregulated Nrf2 & HO-1 | Markedly increased protein expression | |

| HT22 Cells | H₂O₂ | 10 µM | Increased ATP Content | Reversed H₂O₂-induced energy metabolism changes | |

| D-gal-induced Aging Mice | D-galactose | N/A | Increased SOD, GSH-Px | Restored antioxidant enzyme activity | |

| Scopolamine-induced Mice | Scopolamine | 10 mg/kg | Activated Nrf2 Pathway | Increased Nrf2-mediated antioxidant enzymes |

Experimental Protocol: In Vitro Oxidative Stress Model

-

Cell Line: Human retinal pigment epithelial cells (ARPE-19).

-

Culture: Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Following pre-treatment, cells are exposed to a pro-oxidant agent, such as hydrogen peroxide (H₂O₂), at a cytotoxic concentration (e.g., 400 µM) for several hours.

-

Analysis:

-

Cell Viability: Assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Protein Expression: Levels of Nrf2, Keap1, HO-1, and other target proteins are determined by Western blot analysis.

-

Visualization: this compound Activation of the Nrf2/HO-1 Pathway

Caption: this compound promotes Nrf2 dissociation from Keap1, leading to antioxidant gene expression.

Protection of the Dermal Extracellular Matrix (ECM)

The structural integrity and youthful appearance of skin are maintained by the extracellular matrix (ECM), which is primarily composed of collagen and elastin fibers. During the aging process, particularly photoaging induced by UV radiation, there is an upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components.

This compound has demonstrated significant protective effects on the ECM. It effectively inhibits the expression and activity of key collagenases like MMP-1, MMP-2, MMP-3, and MMP-9. This inhibition is often mediated by the suppression of upstream signaling pathways, such as the NF-κB and MAPK pathways, which are activated by UV radiation and other stressors. Concurrently, CK has been shown to promote the synthesis of new type I procollagen, helping to restore the dermal framework and reduce the appearance of wrinkles.

Data Presentation: Effects of this compound on ECM Components and Regulators

| Model System | Stressor | CK Concentration | Outcome | Quantitative Effect | Reference |

| NIH3T3 Fibroblasts | UVB Irradiation | 1-20 µM | Decreased MMP-1 mRNA | Dose-dependent reduction | |

| NIH3T3 Fibroblasts | UVB Irradiation | 1-20 µM | Increased Type I Collagen mRNA | Recovered expression to near non-irradiated levels | |

| Human Chondrocytes | IL-1β | 1-50 µM | Decreased MMP-13 Expression | Significant inhibition | |

| A549 Cells | TGF-β | 1.5-3 µg/mL | Decreased MMP-2, MMP-9 Protein | Significant reduction in expression | |

| Hairless Mouse Model | UV Irradiation | Topical Cream | Increased Hydroxyproline | Significantly prevented loss of collagen marker |

Experimental Protocol: In Vitro Photoaging Model

-

Cell Line: Mouse embryonic fibroblasts (NIH3T3).

-

Culture: Cells are grown in DMEM supplemented with 10% bovine calf serum.

-

Treatment: Cells are pre-treated with this compound (e.g., 1, 5, 10, 20 µM) for a set period (e.g., 24 hours).

-

UVB Irradiation: The culture medium is replaced with phosphate-buffered saline (PBS), and cells are exposed to a specific dose of UVB radiation (e.g., 200 mJ/cm²). Following irradiation, the PBS is replaced with fresh medium containing CK.

-

Analysis:

-

Gene Expression: After a post-irradiation incubation period (e.g., 24 hours), total RNA is extracted. The mRNA levels of MMP-1, Type I procollagen (COL1A1), and a housekeeping gene (e.g., GAPDH) are quantified using real-time reverse transcription PCR (RT-PCR).

-

Protein Analysis: Secreted MMP levels in the culture medium can be measured by ELISA or zymography. Intracellular signaling proteins (e.g., phosphorylated JNK, ERK) can be assessed by Western blot.

-

Visualization: CK-Mediated Inhibition of ECM Degradation

Caption: CK inhibits UV-induced MMP expression and promotes collagen synthesis to protect the ECM.

Modulation of Longevity-Associated Pathways

Recent research has identified specific signaling pathways that are central to regulating lifespan and cellular health. Two such interconnected pathways are the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways. AMPK acts as a master energy sensor, while SIRT1 is an NAD+-dependent deacetylase; both play crucial roles in maintaining cellular homeostasis, promoting mitochondrial function, and regulating inflammation.

This compound has been identified as a potent activator of both AMPK and SIRT1. By activating this axis, CK can enhance mitochondrial biogenesis, improve cellular energy metabolism, and suppress inflammatory responses, such as those mediated by the NLRP3 inflammasome. This modulation of core metabolic and stress-response pathways represents a fundamental mechanism by which CK exerts its anti-aging effects.

Data Presentation: Effects of this compound on Longevity Pathway Markers

| Model System | Condition | CK Concentration/Dose | Outcome | Quantitative Effect | Reference |

| MRL/lpr Mice | Lupus Nephritis | 40 mg/kg (oral) | Activated SIRT1 & AMPK | Increased protein expression in renal tissue | |

| RAW 264.7 Macrophages | LPS Stimulation | N/A | Activated SIRT1 | Reversed LPS-induced SIRT1 suppression | |

| HepG2 Cells | N/A | 5-40 µM | Activated AMPK/SIRT1 | Ameliorated lipid accumulation | |

| R6/2 HD Mice | Huntington's Disease | N/A | Suppressed overactivation of AMPK | Reduced neuronal toxicity |

Experimental Protocol: In Vivo Aging/Disease Model

-

Animal Model: Lupus-prone female MRL/lpr mice, which exhibit accelerated aging and autoimmune characteristics.

-

Treatment: Mice are administered this compound (e.g., 40 mg/kg) via intragastric gavage daily for a prolonged period (e.g., 10 weeks). A control group receives the vehicle.

-

Sample Collection: At the end of the treatment period, tissues of interest (e.g., kidney, spleen) are harvested.

-

Analysis:

-

Immunoblotting: Protein lysates from the tissues are analyzed by Western blot to determine the expression and phosphorylation status of key proteins, including SIRT1, total AMPK, and phosphorylated AMPK (p-AMPK).

-

Immunofluorescence: Tissue sections are stained with specific antibodies against SIRT1 and p-AMPK to visualize their expression and localization within the cellular architecture.

-

Metabolomics: Mass spectrometry-based metabolomics can be used to analyze changes in the profiles of small-molecule metabolites in tissues or serum, providing insight into the functional consequences of pathway activation.

-

Visualization: The AMPK/SIRT1 Signaling Axis Activated by this compound

Caption: this compound activates the interconnected AMPK and SIRT1 pathways to improve cell health.

Inhibition of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells accumulate in tissues over time, secreting a cocktail of inflammatory factors known as the senescence-associated secretory phenotype (SASP), which can degrade tissue and promote aging in neighboring cells.

Ginsenosides have been shown to ameliorate cellular senescence. Studies indicate that treatment with ginseng extracts can delay the onset of senescence, reduce the number of senescence-associated β-galactosidase (SA-β-gal)-positive cells (a key biomarker of senescence), and modulate the expression of proteins that regulate the cell cycle, such as p53, p21, and p16. By suppressing the pathways that lead to senescence, this compound can help maintain tissue function and vitality.

Data Presentation: Effects of this compound on Cellular Senescence Markers

| Model System | Condition | Treatment | Outcome | Quantitative Effect | Reference |

| Human Dermal Fibroblasts | Replicative Senescence | Ginsenoside Rg3 | Attenuated Senescence | Abolished replicative and ROS-induced senescence | |

| Aged Mice | Natural Aging | Black Ginseng (BG) Extract | Decreased p53, p21 | Significantly reduced protein expression in hepatocytes | |

| Human Leukemia K562 Cells | N/A | Ginsenoside Rg1 | Increased SA-β-Gal activity | Induced a state of senescence in cancer cells | |

| IR-induced Senescent Cells | Ionizing Radiation | Black Ginseng (BG) Extract | Decreased SA-β-Gal positive cells | Significant decrease in senescent cells |

Note: Data for this compound specifically on senescence markers is emerging; the table includes data from related ginsenosides and complex extracts to illustrate the principle.

Experimental Protocol: Cellular Senescence Assay

-

Cell Culture and Senescence Induction: Primary human dermal fibroblasts are cultured. Senescence can be induced either by repeated passaging (replicative senescence) or by exposure to a sub-lethal dose of a stressor like ionizing radiation or H₂O₂.

-

Treatment: Cells are treated with this compound or a vehicle control throughout the culture period or following the senescence-inducing stress.

-

SA-β-Gal Staining: Cells are fixed and stained using a Senescence-Associated β-Galactosidase Staining Kit at pH 6.0. Senescent cells stain blue due to the increased lysosomal mass and β-galactosidase activity.

-

Quantification: The percentage of blue-stained (senescent) cells is determined by counting cells under a light microscope across multiple fields of view.

-

Protein Analysis: Expression levels of key senescence regulators (p53, p21, p16) are measured by Western blot analysis.

Visualization: Experimental Workflow for Assessing Cellular Senescence

Caption: Workflow for evaluating the effect of this compound on cellular senescence using SA-β-Gal staining.

Summary and Future Directions

The preclinical data overwhelmingly support the role of this compound as a potent anti-aging agent with a complex and advantageous mechanism of action. Its superior bioavailability allows for effective systemic and topical application. CK combats aging on multiple fronts: it mitigates oxidative damage by bolstering endogenous antioxidant defenses via the Nrf2 pathway, preserves the skin's structural integrity by inhibiting MMPs and promoting collagen synthesis, enhances cellular resilience by activating the AMPK/SIRT1 longevity axis, and suppresses the accumulation of senescent cells.

These findings provide a strong scientific rationale for the inclusion of this compound in advanced skincare formulations and as a potential therapeutic agent for age-related dermal and systemic conditions. Future research should focus on:

-

Clinical Trials: Well-designed human clinical trials are necessary to validate these preclinical findings, establishing efficacy and optimal dosage for topical and oral applications.

-

Formulation Technology: Research into advanced delivery systems, such as nanocarriers, could further enhance the skin penetration and efficacy of CK.

-

Synergistic Combinations: Investigating the synergistic effects of CK with other proven anti-aging compounds, such as retinoids or other antioxidants, could lead to the development of next-generation products.

References

- 1. Progress on anti-aging effects and mechanisms of the new ginsenoside Compound K | KeAi Publishing [keaipublishing.com]

- 2. Nrf2-mediated activation of HO-1 is required in the blocking effect of compound K, a ginseng saponin metabolite, against oxidative stress damage in ARPE-19 human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A narrative review of the pharmacology of ginsenoside compound K - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 4. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Hepatoprotective Efficacy of Ginsenoside K: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside K (CK), a key intestinal metabolite of protopanaxadiol-type ginsenosides from Panax ginseng, has emerged as a promising natural compound with significant hepatoprotective properties. This technical guide synthesizes the current scientific evidence on the multifaceted mechanisms through which this compound exerts its liver-protective effects. It delves into its roles in mitigating oxidative stress, inflammation, apoptosis, and lipid accumulation in various models of liver injury. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a comprehensive resource for researchers in the field of hepatology and drug discovery. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions underlying the therapeutic potential of Ginsenosdide K.

Introduction

Liver diseases, encompassing conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), viral hepatitis, and drug-induced liver injury, represent a significant global health burden. The pathogenesis of these diseases is complex, often involving a confluence of factors including oxidative stress, inflammation, and metabolic dysregulation, which can progress to liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). Ginsenosides, the primary active components of ginseng, have been extensively studied for their wide range of pharmacological activities.[1] Among them, this compound, a metabolite formed by the action of intestinal microflora on major ginsenosides like Rb1, Rb2, and Rc, exhibits superior bioavailability and potent biological effects.[2][3] This guide focuses on the robust body of evidence supporting the hepatoprotective activities of this compound, positioning it as a strong candidate for further therapeutic development.

Mechanisms of Hepatoprotection

This compound employs a multi-pronged approach to protect the liver from various insults. Its hepatoprotective effects are attributed to its ability to modulate key cellular processes, including oxidative stress, inflammation, apoptosis, and lipid metabolism.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the liver, is a central player in the initiation and progression of liver injury. While some early research suggested a lack of direct antioxidant activity, a larger body of evidence indicates that this compound indirectly bolsters the liver's antioxidant defenses.[2]